molecular formula C19H17ClFN3OS B2518457 7-chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole CAS No. 897488-79-8

7-chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole

Cat. No.: B2518457
CAS No.: 897488-79-8
M. Wt: 389.87
InChI Key: GCQSYVRTMIHJLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a heterocyclic compound that combines benzothiazole and piperazine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of chloro, fluorobenzoyl, and methyl groups in its structure contributes to its unique chemical properties and potential pharmacological effects.

Scientific Research Applications

7-chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as an antipsychotic, antidepressant, and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various targets to exert their effects . For example, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other mediators of inflammation .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to inhibit the COX enzymes, thereby affecting the arachidonic acid pathway and reducing the production of inflammatory mediators .

Pharmacokinetics

Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .

Result of Action

Thiazole derivatives have been associated with a variety of effects at the molecular and cellular levels due to their diverse biological activities . For instance, some thiazole derivatives have been found to inhibit the COX enzymes, leading to a reduction in the production of inflammatory mediators .

Action Environment

The action of thiazole derivatives can be influenced by various factors, including the specific target, the presence of other drugs, and individual patient characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole typically involves multi-step procedures. One common method includes the reaction of 2-aminothiophenol with chloroacetyl chloride to form 2-chloro-N-(2-mercaptophenyl)acetamide. This intermediate is then cyclized to form the benzothiazole ring. The piperazine moiety is introduced through nucleophilic substitution reactions, where 1-(2-fluorobenzoyl)piperazine reacts with the benzothiazole derivative under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of suitable solvents, catalysts, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is unique due to the combination of its structural features, which contribute to its distinct chemical properties and potential pharmacological effects. The presence of both benzothiazole and piperazine moieties, along with the chloro and fluorobenzoyl groups, makes it a versatile compound for various scientific and medicinal applications .

Properties

IUPAC Name

[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3OS/c1-12-6-7-14(20)17-16(12)22-19(26-17)24-10-8-23(9-11-24)18(25)13-4-2-3-5-15(13)21/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQSYVRTMIHJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.